molecular formula C25H24N6O B10938637 3,6-dimethyl-1-phenyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3,6-dimethyl-1-phenyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10938637
M. Wt: 424.5 g/mol
InChI Key: VXZNGSIRVMTRCN-UHFFFAOYSA-N
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Description

3,6-DIMETHYL-1-PHENYL-N~4~-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a benzimidazole moiety, and various substituents such as methyl, phenyl, and propyl groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIMETHYL-1-PHENYL-N~4~-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including condensation, cyclization, and functional group modifications. One common synthetic route starts with the condensation of 3,6-dimethyl-1-phenylpyrazole with 2-aminopyridine under acidic conditions to form the pyrazolopyridine core. This intermediate is then subjected to cyclization with 1-propyl-1H-benzimidazole-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3,6-DIMETHYL-1-PHENYL-N~4~-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenated solvents (e.g., dichloromethane) and bases (e.g., sodium hydroxide) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,6-DIMETHYL-1-PHENYL-N~4~-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,6-DIMETHYL-1-PHENYL-N~4~-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, blocking of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1-phenylpyrazole: Shares the pyrazole core but lacks the benzimidazole and pyridine moieties.

    1-Propyl-1H-benzimidazole-2-carboxylic acid: Contains the benzimidazole moiety but lacks the pyrazolopyridine core.

    Pyrazolopyridine derivatives: Various derivatives with different substituents on the pyrazolopyridine core.

Uniqueness

3,6-DIMETHYL-1-PHENYL-N~4~-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of structural features, including the pyrazolopyridine core, benzimidazole moiety, and various substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H24N6O

Molecular Weight

424.5 g/mol

IUPAC Name

3,6-dimethyl-1-phenyl-N-(1-propylbenzimidazol-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H24N6O/c1-4-14-30-21-13-9-8-12-20(21)27-25(30)28-24(32)19-15-16(2)26-23-22(19)17(3)29-31(23)18-10-6-5-7-11-18/h5-13,15H,4,14H2,1-3H3,(H,27,28,32)

InChI Key

VXZNGSIRVMTRCN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NC(=O)C3=C4C(=NN(C4=NC(=C3)C)C5=CC=CC=C5)C

Origin of Product

United States

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